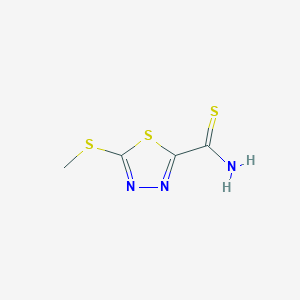

5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamide

Description

Properties

IUPAC Name |

5-methylsulfanyl-1,3,4-thiadiazole-2-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S3/c1-9-4-7-6-3(10-4)2(5)8/h1H3,(H2,5,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBEXTONMCJLPQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(S1)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by methylation of the resulting intermediate. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of 5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

The 1,3,4-thiadiazole scaffold has been extensively studied for its pharmacological properties. Compounds derived from this scaffold exhibit a wide range of biological activities including:

- Antimicrobial Activity : Thiadiazole derivatives have shown significant antibacterial and antifungal properties. For instance, compounds with the 2-amino-1,3,4-thiadiazole moiety demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. One study highlighted that certain nitrophenoxymethyl-1,3,4-thiadiazole derivatives exhibited remarkable antibacterial activity with minimum inhibitory concentration (MIC) values lower than standard antibiotics like streptomycin and fluconazole .

- Anticancer Properties : The anticancer potential of thiadiazole derivatives has been documented in several studies. For example, one derivative showed strong antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values indicating effective cytotoxicity . Another study reported that a specific thiadiazole compound displayed selective cytotoxicity against human glioblastoma cells .

- Anticonvulsant Activity : Research has indicated that certain thiadiazole derivatives possess anticonvulsant properties. A synthesized compound was found to be 1.8 times more effective than valproic acid in protecting against induced seizures in animal models . The mechanisms of action are believed to involve modulation of GABAergic pathways and voltage-gated ion channels .

Agricultural Applications

Thiadiazoles have also been explored for their potential as agrochemicals:

- Pesticidal Activity : Some derivatives have shown promise as fungicides and insecticides. The introduction of thiadiazole moieties into pesticide formulations has been linked to enhanced efficacy against plant pathogens and pests. Research indicates that these compounds can disrupt cellular processes in target organisms, leading to increased mortality rates .

Material Science

The unique chemical structure of thiadiazoles allows for their use in the development of new materials:

- Corrosion Inhibitors : Thiadiazole derivatives have been studied for their ability to protect metals from corrosion. For example, specific compounds demonstrated effective corrosion inhibition in acidic environments, making them suitable candidates for industrial applications .

Case Study 1: Antimicrobial Efficacy

A study synthesized a series of 5-(methylsulfanyl)-1,3,4-thiadiazole derivatives and evaluated their antimicrobial activity against various bacterial strains. The results indicated that compounds with electron-withdrawing groups exhibited significantly enhanced antibacterial activity compared to those with electron-donating groups.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| SA11 | S. aureus | 15.63 |

| ST16 | E. coli | 31.25 |

| ST18 | P. aeruginosa | 62.5 |

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, a derivative was tested against various cancer cell lines. The findings revealed that modifications at specific positions on the thiadiazole ring could enhance selectivity and potency.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| ST10 | MCF-7 | 25 |

| ST12 | MDA-MB-231 | 30 |

| SA13 | U251 | 20 |

Mechanism of Action

The mechanism of action of 5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamide involves its interaction with specific molecular targets within biological systems. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interfere with cellular signaling pathways, leading to the disruption of normal cellular functions. The exact molecular targets and pathways involved vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological and physicochemical properties of 1,3,4-thiadiazole derivatives are heavily influenced by substituents at positions 2 and 5. Below is a comparative analysis of key analogs:

Physicochemical Properties

- Lipophilicity : Compounds with aryl or fluorinated substituents (e.g., 5-{[(3-fluorophenyl)methyl]sulfanyl}) exhibit higher lipophilicity, enhancing blood-brain barrier penetration .

- Solubility: Sulfonamide and carbothioamide derivatives show moderate solubility in polar solvents (e.g., DMF, ethanol) but poor aqueous solubility .

Biological Activity

5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamide is a compound that belongs to the class of thiadiazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and anticonvulsant properties, supported by relevant data tables and findings from various studies.

1. Chemical Structure and Properties

The molecular formula of 5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamide is . The structure features a thiadiazole ring with a methylsulfanyl group and a carbothioamide functional group, which are critical for its biological activity.

2. Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Organisms | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamide | Staphylococcus aureus | 25 | |

| Escherichia coli | 32.6 | ||

| Aspergillus niger | 31.25 |

The above table summarizes findings where derivatives of the thiadiazole ring demonstrated effective inhibition against various pathogenic microorganisms. For instance, derivatives with chlorinated and fluorinated substitutions showed promising antibacterial activity against S. aureus and E. coli.

3. Anticancer Activity

Thiadiazoles have also shown potential as anticancer agents. Studies have indicated that certain derivatives can induce apoptosis in cancer cell lines.

Case Study: Anticancer Activity Evaluation

In a study evaluating the cytotoxic effects of various thiadiazole derivatives against human cancer cell lines (MCF-7, HepG2, A549, HeLa), it was found that:

- Prototype Compounds : Several compounds exhibited IC50 values significantly lower than that of standard drugs like sorafenib.

- Mechanism : Flow cytometry analysis revealed that these compounds induced apoptotic cell death and blocked the cell cycle at the sub-G1 phase.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamide | HeLa | 0.73 | |

| MCF-7 | 0.95 |

The data suggests that derivatives of this compound could serve as effective agents in cancer therapy by targeting specific pathways involved in tumor growth.

4. Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of thiadiazole derivatives. The mechanisms of action typically involve modulation of GABAergic transmission and voltage-gated ion channels.

Case Study: Anticonvulsant Efficacy

Research demonstrated that certain thiadiazole derivatives provided significant protection in animal models against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES).

Table 3: Anticonvulsant Activity Data

| Compound | Dose (mg/kg) | Protection (%) | Reference |

|---|---|---|---|

| 5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamide | 100 | 80 |

This table reflects the protective effects observed in experimental models, indicating the compound's potential as an anticonvulsant agent.

Q & A

Q. Basic

- ¹H NMR : Identifies proton environments, such as methylsulfanyl (-SCH₃) and carbothioamide (-C(=S)NH₂) groups.

- IR Spectroscopy : Confirms thioamide (C=S, ~1250 cm⁻¹) and N-H stretching (~3300 cm⁻¹).

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., S-C-S bond geometry) .

- TLC/HPLC : Assess purity and reaction progress .

How can reaction conditions be optimized for higher yields during alkylation?

Q. Advanced

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group.

- Temperature : Controlled reflux (70–90°C) minimizes side reactions.

- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve alkylation efficiency.

Variation of alkylating reagents (e.g., methyl iodide vs. ethyl bromoacetate) influences regioselectivity .

What computational tools predict the biological activity of thiadiazole derivatives?

Q. Advanced

- PASS Program : Predicts antiproliferative, anticonvulsant, and enzyme-inhibitory properties based on structural descriptors.

- Quantum Chemical Calculations : Model interaction energies with targets like carbonic anhydrase-II or DNA.

- Molecular Dynamics : Simulate binding stability in enzyme active sites (e.g., DNA gyrase) .

What molecular mechanisms underlie its anticonvulsant and anticancer activities?

Q. Advanced

- Enzyme Inhibition : Blocks carbonic anhydrase-II (hCA-II), disrupting ion channels linked to seizures .

- DNA Interaction : Thiadiazole rings intercalate with DNA, impairing replication in cancer cells .

- Apoptosis Induction : Activates caspase-3/9 via mitochondrial permeability transition pore opening .

How should researchers resolve contradictions in reported biological activities?

Q. Advanced

- Dose-Response Analysis : Compare IC₅₀ values across studies (e.g., MCF-7 cells vs. HeLa cells).

- Assay Variability : Standardize protocols (e.g., MTT vs. SRB assays for cytotoxicity).

- Model Systems : Validate in vivo anticonvulsant activity (e.g., maximal electroshock test) alongside in vitro data .

What derivatization strategies enhance bioactivity?

Q. Advanced

- Functional Group Addition : Introduce sulfonamide (-SO₂NH₂) or trifluoromethyl (-CF₃) groups to improve lipophilicity and target affinity.

- Hybrid Molecules : Conjugate with quinoline or thiophene rings to amplify DNA-binding or antimicrobial effects .

How do substituents influence chemical reactivity and pharmacological profiles?

Q. Advanced

- Electron-Withdrawing Groups (e.g., -NO₂): Increase electrophilicity of the thiadiazole ring, enhancing enzyme inhibition.

- Bulky Substituents (e.g., cyclopentyl): Improve metabolic stability but may reduce solubility.

- Thiophene Moieties : Facilitate π-π stacking with aromatic residues in enzyme active sites .

What challenges arise in purity assessment during scale-up synthesis?

Q. Advanced

- Byproduct Formation : Monitor dimerization or oxidation products via LC-MS.

- Column Chromatography : Use gradient elution to separate closely related thiadiazole analogs.

- Crystallization Optimization : Adjust solvent mixtures (e.g., ethanol/water) to obtain high-purity crystals .

How to design experiments for evaluating therapeutic potential?

Q. Advanced

- Structure-Activity Relationship (SAR) : Synthesize analogs with systematic substituent variations.

- In Vivo Models : Test anticonvulsant efficacy in rodent models (e.g., pentylenetetrazole-induced seizures).

- Toxicology Screening : Assess hepatotoxicity and plasma stability in preclinical trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.